Product packaging for 6-Bromo-3-chloroisoquinolin-1(2H)-one(Cat. No.:)

6-Bromo-3-chloroisoquinolin-1(2H)-one

Cat. No.: B13922067
M. Wt: 258.50 g/mol
InChI Key: QNJHQRLDKYVNQB-UHFFFAOYSA-N
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Description

Significance of Isoquinolinone Scaffolds in Chemical and Biomedical Research

The isoquinolinone skeleton is a fundamental component of numerous natural products and synthetically derived molecules that exhibit a wide array of biological activities. researchgate.netresearchgate.net These compounds have demonstrated potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. researchgate.net The versatility of the isoquinolinone scaffold allows for chemical modifications at various positions, enabling chemists to fine-tune the pharmacological properties of the resulting molecules. This structural adaptability is a key reason for its prominence in both chemical and biomedical research, as scientists can systematically alter the compound to optimize its efficacy and selectivity for a specific biological target.

Historical Perspectives on the Study of Isoquinolinone Derivatives

The exploration of isoquinoline-based compounds dates back to the 19th century with the isolation of isoquinoline (B145761) alkaloids from natural sources. This initial discovery paved the way for extensive research into the synthesis and biological evaluation of a vast number of derivatives. Over the decades, numerous synthetic methods have been developed to construct the isoquinolinone core, reflecting the enduring interest in this class of compounds. researchgate.netresearchgate.netnih.gov These synthetic advancements have been crucial in enabling the systematic investigation of structure-activity relationships, which is the process of understanding how the chemical structure of a compound influences its biological effects.

Strategic Importance of Halogenated Isoquinolinones, with a Focus on 6-Bromo-3-chloroisoquinolin-1(2H)-one, in Advanced Chemical Synthesis and Preclinical Research

The introduction of halogen atoms—such as bromine and chlorine—into organic molecules is a well-established strategy in medicinal chemistry to enhance the therapeutic potential of a compound. Halogenation can significantly influence a molecule's properties, including its ability to cross cell membranes (lipophilicity), its metabolic stability, and its binding affinity to target proteins. biointerfaceresearch.comresearchgate.netnih.gov

In the context of the isoquinolinone scaffold, the presence of both a bromine and a chlorine atom in This compound is of strategic importance. These halogen atoms provide two distinct reactive sites that can be selectively functionalized in subsequent synthetic steps. This dual halogenation makes the compound a highly versatile building block in the synthesis of more complex molecules. For instance, the bromine and chlorine atoms can participate in various cross-coupling reactions, allowing for the introduction of a wide range of substituents. This capability is invaluable in preclinical research for generating libraries of related compounds to identify lead candidates with optimal pharmacological profiles.

While specific preclinical research data for this compound is not extensively documented in publicly available literature, its structural features strongly suggest its utility as a key intermediate in the synthesis of novel, biologically active agents. The strategic placement of the halogen atoms on the isoquinolinone core provides a powerful tool for medicinal chemists to explore new chemical space and develop next-generation therapeutics.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H5BrClNO B13922067 6-Bromo-3-chloroisoquinolin-1(2H)-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H5BrClNO

Molecular Weight

258.50 g/mol

IUPAC Name

6-bromo-3-chloro-2H-isoquinolin-1-one

InChI

InChI=1S/C9H5BrClNO/c10-6-1-2-7-5(3-6)4-8(11)12-9(7)13/h1-4H,(H,12,13)

InChI Key

QNJHQRLDKYVNQB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)C=C(NC2=O)Cl

Origin of Product

United States

Synthetic Methodologies for 6 Bromo 3 Chloroisoquinolin 1 2h One and Analogous Structures

Established Synthetic Routes to the Core Isoquinolinone Scaffold

The construction of the fundamental isoquinolinone framework is a well-established field in organic synthesis. These methods provide the essential backbone that can be further functionalized to yield compounds like 6-bromo-3-chloroisoquinolin-1(2H)-one.

Traditional methods for constructing the isoquinolinone scaffold often involve the formation of the heterocyclic ring from ortho-difunctionalized benzene (B151609) precursors. mdpi.com These multistep sequences, while sometimes lengthy, are robust and have been widely used. Common strategies include variations of the Pomeranz–Fritsch reaction or the Gabriel–Colman rearrangement, which have been adapted for isoquinolinone synthesis. Another classical approach involves the condensation of N,N-diethyl-o-toluamide anions with aldimines to form 3,4-dihydro-1(2H)-isoquinolones. harvard.edu These foundational methods rely on building the ring system through sequential bond formations, often requiring harsh conditions and offering limited control over regioselectivity in complex systems.

In recent decades, transition-metal-catalyzed reactions have emerged as powerful and efficient tools for synthesizing isoquinolinone scaffolds. nih.gov These methods often involve the direct C–H functionalization and annulation of readily available starting materials, offering higher atom economy and efficiency. mdpi.com

Catalysts based on palladium, rhodium, ruthenium, cobalt, and copper are frequently employed. mdpi.comresearchgate.net For instance, palladium-catalyzed C–H activation/annulation of N-methoxybenzamides with 2,3-allenoic acid esters provides a regioselective route to 3,4-dihydroisoquinolin-1(2H)-ones. mdpi.com Similarly, a palladium-catalyzed cascade reaction between benzamides and α-bromo ketones has been developed to synthesize a variety of isoquinolin-1(2H)-one derivatives. nih.gov Rhodium(III)-catalyzed C–H activation and annulation of N-chloroimines with alkenes also offers a mild and efficient pathway to isoquinoline (B145761) derivatives. acs.org The use of earth-abundant 3d-transition metals like cobalt and copper is also gaining traction as a more sustainable alternative to precious metals. bohrium.comnih.gov

Interactive Table: Comparison of Transition Metal Catalysts in Isoquinolinone Synthesis
Catalyst TypeKey ReactionAdvantages
PalladiumC–H activation/annulation of N-methoxybenzamidesHigh regioselectivity, good yields
RhodiumC–H/N–H functionalization with hydrogen evolutionNo external oxidants needed, mild conditions
RutheniumC–H/N–N activation in PEG mediaGreen, sustainable, rapid synthesis
CobaltC–H activation/cyclization of benzimidatesUse of inexpensive catalyst
CopperIntramolecular cyclization of alkynylaryl oximesEnvironmentally friendly (water as solvent)

Intramolecular cyclization of appropriately designed precursors is a highly effective strategy for constructing the isoquinolinone ring system. These reactions often proceed with high efficiency as the reactive partners are tethered together, facilitating the ring-forming step.

One common approach involves the cyclization of o-alkynylbenzamides. This can be achieved through various means, including metal-free methods using hypervalent iodine reagents like phenyliodine(III) diacetate (PIDA). nih.govrsc.org Transition metals such as copper, silver, and gold can also catalyze the intramolecular cyclization of precursors like o-alkynylbenzaldoximes to form isoquinolines, which can be precursors to isoquinolinones. nih.govrsc.orgschenautomacao.com.brciac.jl.cnthieme-connect.de For example, a copper(I)-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives in water has been shown to be a highly efficient and environmentally friendly method. nih.govrsc.org

Targeted Synthesis of Halogenated Isoquinolinone Derivatives

The synthesis of specifically halogenated isoquinolinones, such as this compound, requires precise control over the introduction of halogen atoms onto the core structure. This can be achieved either by starting with halogenated precursors or by selectively halogenating the pre-formed isoquinolinone ring.

Achieving regioselectivity in the halogenation of the isoquinolinone system is crucial for the synthesis of specific isomers. The electronic properties of the heterocyclic ring direct the position of electrophilic substitution. For instance, direct bromination of isoquinoline in concentrated sulfuric acid using N-bromosuccinimide (NBS) can lead to the formation of 5-bromoisoquinoline (B27571) with high regioselectivity. researchgate.net

For chlorination, reagents like phosphorus oxychloride (POCl₃) are commonly used to convert hydroxyisoquinolines into their chloro-derivatives. For example, 6-bromo-1-hydroxyisoquinoline can be treated with POCl₃ to yield 6-bromo-1-chloroisoquinoline. chemicalbook.com Similarly, regioselective chlorination of isoquinoline N-oxides can be achieved using reagents like triphenylphosphine/trichloroisocyanuric acid (PPh₃/Cl₃CCN). researchgate.net Metal-free protocols have also been developed for remote C-H halogenation of related quinoline (B57606) systems, which may be applicable to isoquinolines. rsc.org

The synthesis of a dihalogenated compound like this compound typically involves a multi-step process where the bromine and chlorine atoms are introduced sequentially.

One potential pathway starts with a brominated precursor. For example, a synthesis could begin with a molecule like 3-bromobenzyl cyanide, which can be elaborated through several steps to form a brominated tetrahydroisoquinoline derivative. google.com This intermediate could then undergo further reactions, including oxidation to the isoquinolinone and subsequent chlorination.

Another strategy involves building the isoquinolinone ring from a starting material that already contains one of the required halogens, such as 4-bromoaniline. atlantis-press.com The resulting bromo-isoquinolinone can then be subjected to a chlorination reaction. For instance, a patent describes the synthesis of 6-bromo-3-chlorophenylmethyl-2-methoxyquinoline where N-chlorosuccinimide (NCS) is used as a chlorinating agent in the presence of a radical initiator. google.com While this example is for a quinoline, similar principles of radical or electrophilic chlorination can be applied to the isoquinolinone system. The choice of chlorinating or brominating agent is critical for controlling the reaction and avoiding the formation of multiple halogenated byproducts. libretexts.org

Green Chemistry Principles in Isoquinolinone Synthesis

The synthesis of isoquinolinone derivatives has traditionally relied on methods that often involve harsh conditions, toxic reagents, and transition-metal catalysts, presenting environmental and economic challenges. rsc.orgrsc.org In response, a significant shift towards integrating green chemistry principles into synthetic design has emerged, aiming to create more environmentally benign and sustainable routes to these important heterocyclic scaffolds. rsc.orgresearchgate.netmdpi.com

Key innovations in the green synthesis of isoquinolinones focus on several core areas: the use of eco-friendly solvents, development of recyclable catalytic systems, employment of atom-economical reactions, and the application of energy-efficient technologies. rsc.orgrsc.org Water, polyethylene (B3416737) glycol (PEG), and various bio-based solvents are increasingly being used as safer alternatives to conventional organic solvents, mitigating issues of toxicity and environmental impact. mdpi.com

Energy-efficient methods, such as microwave and ultrasound irradiation, have proven effective in accelerating reactions, often leading to higher yields and purity in shorter timeframes. rsc.orgeuroasiapub.org For instance, an ultrasound-assisted one-pot synthesis of isoquinolin-1(2H)-one derivatives has been demonstrated, involving a copper-catalyzed α-arylation of ketones with 2-iodobenzamide (B1293540) followed by intramolecular cyclization. rsc.orgresearchgate.net This method highlights the effectiveness of green energy sources in organic synthesis. researchgate.net

Furthermore, the development of protocols that avoid heavy metal catalysts or stoichiometric external oxidants represents a significant advancement. chemistryviews.orgnih.gov Rhodium(III)-catalyzed C-H activation and annulation of N-methoxybenzamides with vinylene carbonate in biomass-derived ethanol (B145695) provides a mild and environmentally friendly route to 3,4-unsubstituted isoquinolones. chemistryviews.org Similarly, photocatalytic methods using organic dyes under metal-free conditions offer a green and efficient pathway to amide-functionalized isoquinoline-1,3-diones. rsc.org The focus is on creating processes that are not only efficient but also minimize waste and environmental harm. rsc.orgmdpi.com

Table 1: Green Chemistry Approaches in Isoquinolinone Synthesis

Green Principle Approach Example Reference
Benign Solvents Use of water, PEG, or biomass-derived ethanol instead of toxic organic solvents. Rh(III)-catalyzed C-H activation and annulation performed in ethanol. chemistryviews.org
Energy Efficiency Application of microwave or ultrasound irradiation to reduce reaction times and energy consumption. Ultrasound-assisted one-pot synthesis of isoquinolin-1(2H)-one derivatives. rsc.orgresearchgate.net
Recyclable Catalysts Employment of recyclable homogeneous catalysts to minimize waste. Use of a recyclable ruthenium catalyst in PEG-400 under microwave irradiation. rsc.org
Atom Economy Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. Acceptorless dehydrogenative coupling (ADC) strategy which produces only water and hydrogen as by-products. rsc.org
Avoidance of Hazardous Reagents Replacing toxic and hazardous reagents with safer alternatives. Use of nonmetallic hypervalent iodine(III) reagents as an alternative to transition metal catalysts. nih.gov

| Metal-Free Catalysis | Development of photocatalytic methods using organic catalysts. | Photocatalytic cascade amidation/cyclization using the organic photocatalyst 4CzIPN. | rsc.org |

Synthetic Diversification and Functionalization Approaches for Novel Isoquinolinone Analogs

The isoquinolinone scaffold is a key structural framework in medicinal chemistry, making the development of methods to synthesize diversely functionalized analogs a primary focus of research. rsc.orgnih.gov Synthetic strategies are often aimed at introducing a wide array of substituents at various positions of the isoquinolinone core to explore structure-activity relationships. rsc.orgnih.gov

One versatile approach involves the condensation of lithiated o-tolualdehyde tert-butylimines with nitriles. This method allows for the trapping of the resulting intermediates with various electrophiles, leading to highly substituted isoquinolines in a single operation. nih.govharvard.edu This convergent assembly enables significant structural diversification. nih.gov

Catalytic C-H activation and annulation reactions have also emerged as powerful tools for building the isoquinolinone core with inherent functionalization. For example, Rh(III)-catalyzed [4+2] annulation of benzamides with internal acetylene-containing α-CF3-α-amino carboxylates yields isoquinolone derivatives bearing complex side chains. mdpi.com The products of these reactions can be further modified. The resulting 1-oxo group in the isoquinolone can be transformed into a triflate (OTf) group, which acts as a pseudo-halogen. mdpi.com This triflate-substituted isoquinoline can then serve as a versatile coupling partner in palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira reactions, allowing for the introduction of various aryl and alkynyl groups at the C-1 position. mdpi.com

Further functionalization can be achieved through various palladium-catalyzed reactions. organic-chemistry.org For instance, sequential coupling-imination-annulation reactions of ortho-bromoarylaldehydes and terminal alkynes provide access to a range of substituted isoquinolines. organic-chemistry.org The ability to introduce substituents at the C-1, C-3, and C-4 positions, as well as on the nitrogen atom, is crucial for developing new analogs with tailored properties. rsc.org

Table 2: Functionalization Strategies for Isoquinolinone Analogs

Position Method Reagents/Catalysts Resulting Functionality Reference
C-1 Conversion to Triflate and Cross-Coupling Triflic anhydride, Pyridine (B92270); Pd catalyst, Aryl boronic acids or Terminal alkynes Introduction of aryl or alkynyl groups mdpi.com
C-3 Condensation with Nitriles Lithiated o-toluamide dianions, Nitriles Introduction of various substituents from the nitrile component nih.govharvard.edu
C-4 Electrophilic Trapping Lithiated o-tolualdehyde imines, Nitriles, Electrophiles (e.g., alkyl halides) Introduction of alkyl or other electrophilic groups nih.govharvard.edu
Multiple Positions C-H Activation/Annulation Rh(III) or Ru(II) catalysts, Alkynes or other coupling partners Assembly of multi-substituted isoquinolinone core mdpi.comorganic-chemistry.org

| Multiple Positions | Cascade Reactions | Palladium catalyst, Allenamides, Aldehydes | Construction of isoquinolinones with a quaternary carbon core | nih.gov |

Table 3: List of Mentioned Compounds

Compound Name
2-iodobenzamide
4CzIPN
This compound
N-methoxybenzamides

Chemical Transformations and Derivatization of 6 Bromo 3 Chloroisoquinolin 1 2h One

Modification at the Halogenated Positions (Bromine and Chlorine)

The differential reactivity of the chlorine and bromine substituents is a key feature of the molecule's chemistry. The chlorine atom at the C3 position is part of the pyridine (B92270) ring of the isoquinolinone system, whereas the bromine atom is attached to the C6 position of the fused benzene (B151609) ring. This electronic and positional difference allows for selective reactions at each site.

The C3-chloro position on the isoquinolin-1(2H)-one ring is susceptible to nucleophilic aromatic substitution (SNAr). The reactivity of this position is enhanced by the electron-withdrawing effect of the adjacent carbonyl group and the ring nitrogen atom, which help to stabilize the negatively charged Meisenheimer complex intermediate formed during the reaction. In contrast, the C6-bromo position is significantly less reactive towards SNAr as it lacks sufficient activation by electron-withdrawing groups.

This disparity in reactivity allows for the selective displacement of the C3-chloro substituent by various nucleophiles. Studies on analogous 4-chloro-quinolin-2(1H)-ones have demonstrated successful substitutions with a range of nucleophiles. mdpi.com For 6-Bromo-3-chloroisoquinolin-1(2H)-one, this selectivity enables the introduction of diverse functional groups exclusively at the C3 position while leaving the C6-bromo group intact for subsequent transformations.

Table 1: Potential Nucleophilic Aromatic Substitution Reactions at the C3-Position

NucleophileReagent ExampleExpected Product
AmineR-NH₂6-Bromo-3-(alkyl/arylamino)isoquinolin-1(2H)-one
AlkoxideNaOR6-Bromo-3-alkoxyisoquinolin-1(2H)-one
ThiolateNaSR6-Bromo-3-(alkyl/arylthio)isoquinolin-1(2H)-one
AzideNaN₃6-Bromo-3-azidoisoquinolin-1(2H)-one

This table illustrates potential transformations based on the known reactivity of similar chloro-azaheterocycles. mdpi.com

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The different carbon-halogen bond strengths (C-Br < C-Cl) in this compound allow for selective, sequential cross-coupling reactions. The carbon-bromine bond at the C6 position is more susceptible to oxidative addition to a Pd(0) catalyst than the carbon-chlorine bond at C3. nih.gov This enables the selective functionalization of the C6 position via reactions like the Suzuki-Miyaura, Sonogashira, or Heck couplings, while the C3-chloro group remains untouched under appropriate conditions. nih.govnih.govmdpi.com

Following the initial reaction at the C6-bromo position, the less reactive C3-chloro position can be engaged in a second cross-coupling reaction, often by employing more forcing conditions, different catalyst/ligand systems, or by transforming the C3-Cl to a more reactive C3-I or C3-OTf group. This sequential approach provides a robust strategy for the controlled synthesis of di-substituted isoquinolinone derivatives. nih.gov The Suzuki-Miyaura coupling, in particular, is widely used for installing aryl or heteroaryl groups. researchgate.netnih.gov

Table 2: Representative Suzuki-Miyaura Cross-Coupling Reactions

PositionCoupling PartnerCatalyst/Conditions (Typical)Product Type
C6-BrArylboronic acidPd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, 80 °C6-Aryl-3-chloroisoquinolin-1(2H)-one
C6-BrHeteroarylboronic acidPd(dppf)Cl₂, K₂CO₃, Dioxane, 90 °C6-Heteroaryl-3-chloroisoquinolin-1(2H)-one
C3-ClArylboronic acidPd₂(dba)₃, SPhos, K₃PO₄, Toluene, 110 °C6-Substituted-3-arylisoquinolin-1(2H)-one

This table shows typical conditions for Suzuki-Miyaura couplings on related dihaloheterocycles, demonstrating the principle of selective functionalization. nih.govnih.gov

Functionalization of the Isoquinolinone Nitrogen Atom (N-Substitution)

The nitrogen atom of the isoquinolinone core is part of a lactam (a cyclic amide) and can be readily functionalized through N-alkylation or N-arylation reactions. Due to the ambident nucleophilic nature of the isoquinolinone anion, alkylation can potentially occur at either the nitrogen or the oxygen atom. The regioselectivity of this process is highly dependent on the reaction conditions. researchgate.netrsc.org

Generally, N-alkylation is favored when using polar aprotic solvents like DMF with bases such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) and alkyl halide electrophiles. nih.gov In contrast, O-alkylation to form 1-alkoxyisoquinolines can often be achieved using silver salts or under specific conditions like the Mitsunobu reaction, which employs a phosphine (B1218219) and an azodicarboxylate to activate an alcohol for reaction at the oxygen atom. researchgate.netrsc.orgresearchgate.net

Table 3: Conditions for Selective N- vs. O-Alkylation of the Isoquinolinone Ring

Reaction TypeReagents & ConditionsMajor Product
N-AlkylationAlkyl halide (e.g., BnBr, MeI), NaH or K₂CO₃, DMF2-Alkyl-6-bromo-3-chloroisoquinolin-1(2H)-one
O-AlkylationAlcohol, PPh₃, DIAD (Mitsunobu reaction), THF1-Alkoxy-6-bromo-3-chloroisoquinoline

This table outlines general methodologies for the selective alkylation of the isoquinolinone scaffold based on established protocols. researchgate.netrsc.orgnih.gov

Chemical Modifications on the Benzo Ring System

The primary site for modification on the benzo ring of this compound is the C6 position, which is pre-functionalized with a bromine atom. As detailed in section 3.1.2, this site is readily derivatized using a wide array of palladium-catalyzed cross-coupling reactions. This allows for the introduction of alkyl, alkenyl, alkynyl, aryl, and heteroaryl substituents, providing a powerful avenue for structural diversification.

Further electrophilic aromatic substitution on the benzo ring is less common and more complex due to the presence of existing substituents. The directing effects of the bromine atom (ortho-, para-directing but deactivating) and the annulated heterocyclic ring would need to be considered. However, functionalization through C-H activation methodologies represents a more modern approach to modifying the benzo ring, though this would require careful optimization to control regioselectivity.

Synthesis of Fused Polycyclic and Heterocyclic Frameworks Incorporating the Isoquinolinone Moiety

The this compound core is an excellent platform for the construction of more complex, fused polycyclic systems. nih.gov A common strategy involves a two-fold or sequential cross-coupling reaction to introduce substituents that can subsequently undergo an intramolecular cyclization reaction. semanticscholar.orgrsc.org

For instance, a Sonogashira coupling at the C6-bromo position can introduce an alkyne. This alkyne can then participate in an intramolecular cyclization with a suitable group installed at the C3 or N2 position. semanticscholar.orgnih.gov Similarly, sequential Suzuki-Miyaura couplings at C6 and C3 can install aryl groups bearing appropriate functional handles (e.g., -NH₂, -OH, -CHO) that can undergo intramolecular condensation or cyclization reactions to form additional rings, leading to complex heterocyclic frameworks such as benzimidazo[2,1-a]isoquinolines or indolo[2,1-a]isoquinolines. nih.govresearchgate.net

Spectroscopic and Analytical Characterization Methodologies

Advanced Spectroscopic Techniques for Structural Elucidation

The precise arrangement of atoms and functional groups within 6-Bromo-3-chloroisoquinolin-1(2H)-one would be determined using a combination of advanced spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and together they offer a complete picture of the molecule's identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: This technique would provide information on the number of different types of protons, their chemical environment, and their proximity to one another. The spectrum for this compound is expected to show distinct signals for the aromatic protons on the isoquinolinone core and the N-H proton. The chemical shifts (δ) of these protons would be influenced by the electron-withdrawing effects of the bromine, chlorine, and carbonyl groups. Spin-spin coupling patterns would reveal the connectivity of adjacent protons.

¹³C NMR Spectroscopy: This method would identify all unique carbon atoms in the molecule, including the carbonyl carbon and the aromatic carbons. The chemical shifts of the carbon signals provide insight into their electronic environment. For instance, the carbonyl carbon would appear at a characteristic downfield shift.

A hypothetical ¹H and ¹³C NMR data table based on the expected structure is presented below.

Atom Hypothetical ¹H Chemical Shift (ppm) Hypothetical ¹³C Chemical Shift (ppm)
C1-~160
C3-~130
C4~7.0-7.5~120-125
C5~7.5-8.0~125-130
C6-~120
C7~7.5-8.0~130-135
C8~8.0-8.5~125-130
C4a-~135-140
C8a-~130-135
N-H~10-12-

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be employed to determine its exact molecular formula. The presence of bromine and chlorine isotopes (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl) would result in a characteristic isotopic pattern in the mass spectrum, which would be a key identifier for the compound. Electron ionization (EI) or electrospray ionization (ESI) techniques could be used, with the resulting fragmentation pattern offering clues about the molecule's structure.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H bond (stretching vibration around 3200-3400 cm⁻¹), the carbonyl group (C=O stretching vibration around 1650-1700 cm⁻¹), and C=C bonds of the aromatic ring (in the 1400-1600 cm⁻¹ region).

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The conjugated aromatic system of the isoquinolinone core would give rise to characteristic absorption bands in the UV-Vis spectrum, typically in the 200-400 nm range.

Raman Spectroscopy and Surface-Enhanced Raman Spectroscopy (SERS) Applications

Raman spectroscopy provides complementary information to IR spectroscopy, particularly for non-polar bonds. For this compound, Raman spectroscopy could be used to further characterize the vibrations of the aromatic ring system. Surface-Enhanced Raman Spectroscopy (SERS) could potentially be used to obtain enhanced signals, which would be particularly useful for analyzing very small sample quantities or for studying the molecule's interaction with metallic surfaces.

Chromatographic Methods for Purification and Purity Assessment

Chromatographic techniques are essential for the separation and purification of the target compound and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of a compound. A suitable reversed-phase HPLC method would be developed using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a modifier such as formic acid or trifluoroacetic acid. The purity of this compound would be determined by integrating the peak area of the main compound and any impurities detected at a specific wavelength using a UV detector. A high purity level (typically >95% or >98%) is crucial for its use in further research.

A summary of the analytical techniques and their applications is provided in the table below.

Technique Information Obtained
¹H NMRProton environment and connectivity
¹³C NMRCarbon framework
Mass SpectrometryMolecular weight and fragmentation
IR SpectroscopyFunctional groups
UV-Vis SpectroscopyElectronic transitions
Raman SpectroscopyVibrational modes of non-polar bonds
HPLCPurity assessment and quantification

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile and semi-volatile compounds. For this compound, which is expected to have moderate volatility, GC can be a suitable method for purity assessment and quantification, provided the compound is thermally stable and does not degrade at the high temperatures of the injector port and column.

The analysis would typically involve a high-temperature capillary column, such as one with a 5% phenyl polysilarylene-95% dimethylpolysiloxane stationary phase (similar to a DB-5MS), which is of medium polarity and suitable for a wide range of aromatic and heterocyclic compounds. scispace.comijpsr.com A temperature-programmed oven is essential to ensure good separation and peak shape, starting at a lower temperature and ramping up to elute the compound. scispace.com

Given the presence of bromine and chlorine atoms, an Electron Capture Detector (ECD) would be highly selective and sensitive for detecting this compound. bucksci.comscioninstruments.comwikipedia.orgchromedia.org The ECD is particularly responsive to electronegative compounds, such as halogenated molecules, and can provide detection limits in the picogram to femtogram range. bucksci.comwikipedia.org Alternatively, a Flame Ionization Detector (FID) can be used for more general-purpose analysis and quantification.

Below is an interactive table with hypothetical GC parameters for the analysis of this compound.

Table 1: Illustrative GC Parameters for this compound Analysis

Parameter Value
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5MS)
Injector Temperature 280 °C
Carrier Gas Helium or Nitrogen
Flow Rate 1.0 mL/min
Oven Program 100 °C (hold 1 min), ramp to 300 °C at 15 °C/min, hold 5 min
Detector Electron Capture Detector (ECD)
Detector Temperature 320 °C
Expected Retention Time ~15-20 min

Hyphenated Techniques in Isoquinolinone Analysis

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are indispensable for the unambiguous identification and structural elucidation of complex molecules. For this compound, techniques such as LC-MS, GC-MS, and LC-NMR provide comprehensive analytical data.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is often the preferred method for the analysis of compounds like this compound, which may have limited thermal stability or volatility for GC. nih.gov Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the most common separation mode, utilizing a non-polar stationary phase (like C18) and a polar mobile phase. sielc.comnih.govsielc.comwaters.comvcu.edu

The mass spectrometer, when coupled with LC, provides highly sensitive detection and crucial molecular weight information. Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for nitrogen-containing heterocyclic compounds, typically generating a protonated molecule ([M+H]⁺) with minimal fragmentation. nih.govwikipedia.orgdoi.orgnih.gov The presence of both bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) in this compound will result in a characteristic isotopic cluster for the molecular ion, which is a powerful tool for its identification. miamioh.eduwhitman.edulibretexts.orgresearchgate.netchromforum.org

Table 2: Illustrative LC-MS Parameters and Expected Data

Parameter Value
LC Column C18 (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile and Water (with 0.1% Formic Acid)
Flow Rate 0.8 mL/min
Ionization Mode Electrospray Ionization (ESI), Positive
Mass Analyzer Quadrupole or Time-of-Flight (TOF)
Expected [M+H]⁺ m/z 257.9, 259.9, 261.9 (characteristic isotopic pattern)

Gas Chromatography-Mass Spectrometry (GC-MS)

For thermally stable isoquinolinones, GC-MS combines the high-resolution separation of GC with the powerful identification capabilities of mass spectrometry. nih.gov Electron Ionization (EI) is a common ionization technique in GC-MS, which can lead to extensive fragmentation of the molecule. This fragmentation is often reproducible and provides a "fingerprint" mass spectrum that can be used for structural elucidation. whitman.edulibretexts.org The fragmentation pattern of this compound would likely involve the loss of halogen atoms, carbon monoxide, and cleavage of the heterocyclic ring. whitman.edulibretexts.org

Table 3: Illustrative GC-MS Parameters and Expected Fragmentation Data

Parameter Value
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5MS)
Ionization Mode Electron Ionization (EI), 70 eV
Mass Analyzer Quadrupole or Ion Trap
Molecular Ion [M]⁺ m/z 256.9, 258.9, 260.9
Major Fragment Ions (m/z) Loss of CO, loss of Cl, loss of Br, and combinations thereof

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR)

LC-NMR is a highly sophisticated technique that directly couples HPLC separation with NMR spectroscopy, allowing for the complete and unambiguous structural characterization of components within a mixture. mdpi.comipb.ptnih.govglobalresearchonline.netpageplace.deresearchgate.netsumitomo-chem.co.jpresearchgate.net This is particularly valuable for differentiating between isomers, which may be indistinguishable by mass spectrometry alone.

For the analysis of an HPLC peak corresponding to this compound, the LC flow can be temporarily halted once the peak of interest is inside the NMR flow-cell (the "stopped-flow" mode). mdpi.comiosrphr.orgwiley.comwisdomlib.orgresearchgate.net This allows for sufficient time to acquire more complex and sensitive NMR experiments, such as ¹³C NMR, COSY, HSQC, and HMBC, which are crucial for elucidating the complete chemical structure. mdpi.comipb.ptiosrphr.org The main challenge of LC-NMR is its relatively low sensitivity, but this has been significantly improved through the use of high-field magnets, cryogenically cooled probes, and software-based solvent suppression techniques. mdpi.comresearchgate.net

Table 4: Illustrative LC-NMR Operational Modes and Applications

Mode Description Application for this compound
On-Flow NMR spectra are acquired continuously as the eluent flows through the detector. globalresearchonline.netiosrphr.org Provides a quick overview of proton signals across the chromatogram.
Stopped-Flow The HPLC pump is stopped when the analyte peak is in the NMR flow cell, allowing for longer acquisition times. mdpi.comiosrphr.orgwiley.comresearchgate.net Ideal for acquiring detailed 1D ¹H and 2D NMR spectra for full structural elucidation.
Loop Collection Peaks of interest are collected in storage loops for later, offline NMR analysis. wiley.com Useful for concentrating the sample or when the LC and NMR instruments are not in the same location.

Structure Activity Relationship Sar Studies of 6 Bromo 3 Chloroisoquinolin 1 2h One Derivatives

Impact of Halogen Substitution Patterns on Preclinical Biological Activity

The nature and position of halogen substituents on the isoquinolinone core are pivotal in modulating biological activity and target selectivity. Research has shown that halogens can influence potency and even switch selectivity between related biological targets.

For instance, in a series of isoquinoline-1,3-dione-based inhibitors, halogen substitution was found to be a crucial determinant of inhibitory potency and selectivity for deubiquitinases (USPs). A key finding from these studies was the ability of a single fluorine atom to completely switch the selectivity of inhibition between two related enzymes, USP2 and USP7.

Conversely, studies on certain alkynyl isoquinoline (B145761) derivatives as antibacterial agents have shown that the presence of a halogen is not always essential for activity. In one series, replacing a chloro group at the 6-position with a fluoro group did not alter the antibacterial potency. Furthermore, the complete removal of the halogen substituent only resulted in a twofold decrease in activity (measured as an increase in Minimum Inhibitory Concentration), indicating that the halogen was not a critical interaction moiety for the specific antibacterial target. mdpi.com

In another context, the development of inhibitors for phosphodiesterase 4B (PDE4B) demonstrated the beneficial effects of specific halogen placements. Bicyclic isoquinoline adducts featuring a 7-fluoro or a 6-chloro substituent were shown to possess significant inhibitory activity against PDE4B. nih.gov However, for a different biological target, tumor necrosis factor-alpha (TNF-alpha), the introduction of either fluoro or bromo substituents onto the isoquinoline ring led to a notable loss of inhibitory activity.

Table 1: Effect of Halogen Substitution on Biological Activity of Isoquinoline Derivatives

Parent Scaffold Position of Substitution Halogen Biological Target Observed Activity
Isoquinoline-1,3-dione Various Fluorine USP2 / USP7 Switches selectivity from USP7 to USP2
Alkynyl Isoquinoline 6 Chloro S. aureus MIC = 16 µg/mL mdpi.com
Alkynyl Isoquinoline 6 Fluoro S. aureus MIC = 16 µg/mL mdpi.com
Alkynyl Isoquinoline 6 Hydrogen S. aureus MIC = 32 µg/mL mdpi.com
Bicyclic Isoquinoline 7 Fluoro PDE4B Significant Inhibition nih.gov
Bicyclic Isoquinoline 6 Chloro PDE4B Significant Inhibition nih.gov

Data sourced from multiple studies to illustrate general trends.

Influence of Substituents on the Isoquinolinone Core on Biological Interactions

C3-Position: The C3 position is a frequent site for modification. In a series of anticancer 3-aminoisoquinolin-1(2H)-ones, the nature of the substituent on the amino group was critical. Derivatives bearing heterocyclic rings like thiazole (B1198619) or pyrazole (B372694) displayed the most potent activity, suggesting these moieties are key for the observed anticancer effects. In a separate study, the introduction of a biphenyl (B1667301) group at the C3 position of N-methylisoquinolin-1-one resulted in a compound with potent activity against several human cancer cell lines. nih.gov

C4-Position: The C4 position is sensitive to substitution. For the aforementioned 3-aminoisoquinolin-1(2H)-one anticancer agents, the presence of any substituent at the C4 position was found to be detrimental to their activity. However, in other molecular contexts, C4 substitution can be advantageous. For example, certain C4-substituted isoquinolines bearing N,N-dimethylethanolamine and N,N-dimethylpropanamine side chains have demonstrated notable cytotoxic activity in non-small cell lung cancer lines. nih.gov

N2-Position (Lactam Nitrogen): Modifications at the N2 position directly influence the compound's properties. For isoquinolin-1-one based TNF-alpha inhibitors, a homologous series of N-alkanoic acid esters was prepared, with a four-carbon chain proving to be optimal for activity. In another example, N-methylation of 8-hydroxy-tetrahydroisoquinolines improved their potency as 5-HT7 receptor inverse agonists. nih.gov

Fused Benzene (B151609) Ring (Positions 5, 6, 7, 8): Substituents on the benzene portion of the scaffold also play a key role. For 5-HT7 receptor inverse agonists, an 8-hydroxy-6,7-dimethoxy substitution pattern on the tetrahydroisoquinoline core was found to be preferable over other patterns, highlighting the importance of specific oxygenation patterns for receptor interaction. nih.gov

Table 2: Influence of Non-Halogen Substituents on Isoquinolinone Activity

Position(s) of Substitution Substituent Type Biological Target/Activity Key Finding
C3 (amino group) Thiazolyl / Pyrazolyl Anticancer Most effective substituents for activity
C3 Biphenyl Anticancer Potent activity against human cancer cell lines nih.gov
C4 Any substituent Anticancer Detrimental to the activity of 3-aminoisoquinolin-1-ones
C4 Amine side chains Cytotoxicity Introduction of specific side chains led to active compounds nih.gov
N2 Alkanoic acid ester (4 carbons) TNF-alpha Inhibition Optimal chain length for activity
N2 Methyl 5-HT7 Receptor Inverse Agonism N-methylation improved potency nih.gov

Conformational Analysis and its Implications for Biological Activity

The three-dimensional conformation of a molecule is a critical factor that dictates its ability to bind to a biological target. Conformational analysis of isoquinolinone derivatives, through both experimental methods like X-ray crystallography and computational modeling, provides crucial insights into the spatial arrangement of key functional groups required for optimal biological activity.

A powerful strategy in medicinal chemistry is the use of conformational restriction, where a flexible molecule is rigidified into a more constrained structure. This approach can enhance binding affinity by reducing the entropic penalty that occurs when a flexible ligand adopts a specific, bioactive conformation upon binding to its receptor. researchgate.net

A compelling example of this principle was demonstrated in the development of potent inhibitors for the Keap1-Nrf2 protein-protein interaction. A flexible, non-cyclic lead compound was re-engineered into a rigid tetrahydroisoquinoline-based scaffold. This structure-guided rigidification, informed by X-ray cocrystal structures, locked the key pharmacophoric elements into their optimal binding orientation. The result was a remarkable 223-fold improvement in binding affinity, from a Ki of 2.9 µM for the flexible analog to 13 nM for the conformationally restricted tetrahydroisoquinoline derivative. nih.gov This highlights how enforcing a specific conformation can dramatically enhance biological potency.

Computational studies, including molecular docking and molecular dynamics simulations, are also vital for understanding the conformational preferences of isoquinolinone derivatives within a receptor's active site. These methods can predict low-energy binding poses and identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the bioactive conformation. For pyrrolo[1,2-a]quinoline (B3350903) derivatives, molecular docking studies have suggested that the stability of distinct conformations within the binding site could explain differences in anticancer activity between closely related analogs.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Isoquinolinone Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For isoquinolinone analogs, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to guide the design of new, more potent derivatives.

These models generate 3D contour maps that visualize the regions around the aligned molecules where specific physicochemical properties are predicted to enhance or diminish biological activity.

For example, a 3D-QSAR study on pyrimido-isoquinolin-quinone derivatives as antibacterial agents against Methicillin-Resistant Staphylococcus aureus (MRSA) yielded robust CoMFA and CoMSIA models. nih.gov

The CoMFA model indicated that steric factors were the primary driver of activity.

The more complex CoMSIA model revealed that a combination of steric (26.9%), electrostatic (50.4%), and hydrogen bond acceptor (22.7%) fields contributed to the antibacterial activity. nih.gov These models provided clear guidance for structural modifications to improve potency.

Similarly, 3D-QSAR studies have been conducted on isoquinolinone derivatives as inhibitors of the p53-MDM2 interaction, a key target in cancer therapy. The resulting CoMFA and CoMSIA models successfully correlated the steric and electrostatic properties of the compounds with their inhibitory activity, achieving high non-cross-validated r² values of 0.984 and 0.972, respectively, indicating a strong fit of the model to the data. chinjmap.com

Another study focused on isoquinoline-1,3-(2H,4H)-diones as inhibitors of cyclin-dependent kinase 4 (CDK4). The CoMSIA model for these compounds highlighted the importance of steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields in determining inhibitory potency. The contour maps generated from this analysis provided a visual roadmap for designing next-generation inhibitors with improved CDK4 affinity. plos.org

Table 3: Summary of QSAR Models for Isoquinolinone Analogs

Biological Target Model Type Key Molecular Descriptors/Fields Statistical Significance (q² / r²) Reference
MRSA (Antibacterial) CoMFA / CoMSIA Steric, Electrostatic, H-bond Acceptor q²=0.66/0.60, r²=0.94/0.90 nih.gov
p53-MDM2 Interaction CoMFA / CoMSIA Steric, Electrostatic q²=0.55/0.53, r²=0.98/0.97 chinjmap.com

(q² = cross-validated correlation coefficient; r² = non-cross-validated correlation coefficient)

These QSAR models serve as powerful predictive tools in the drug discovery process, enabling the prioritization of synthetic targets and reducing the time and resources required to develop optimized isoquinolinone-based therapeutic agents.

Biological Activities and Preclinical Investigations of Isoquinolinone Compounds

General Overview of Pharmacological Potential Associated with Isoquinolinone Scaffolds

The isoquinolinone scaffold is a prominent feature in numerous natural and synthetic compounds that exhibit a wide array of pharmacological activities. semanticscholar.org These compounds have garnered significant attention in medicinal chemistry due to their potential as therapeutic agents, particularly in the realm of oncology. nih.govresearchgate.net Isoquinoline (B145761) alkaloids and their derivatives have been shown to induce cell cycle arrest, apoptosis, and autophagy, leading to cell death in various cancer cell lines. nih.gov

Derivatives of the isoquinolinone structure are recognized for their ability to interact with various biological targets, which contributes to their diverse pharmacological profile. This includes potential applications as anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory agents. semanticscholar.org The structural versatility of the isoquinolinone nucleus allows for modifications that can modulate its biological activity, making it a valuable template for drug design and development.

In Vitro Biological Evaluation Methodologies

The preclinical assessment of isoquinolinone compounds typically involves a variety of in vitro assays to determine their biological effects and mechanisms of action. These methodologies are crucial for identifying promising candidates for further development.

Cell-Based Assays for Biological Responses (e.g., Antiproliferative Activity in Cell Lines)

A primary method for evaluating the anticancer potential of isoquinolinone derivatives is through cell-based antiproliferative assays. univ.kiev.ua These assays measure the ability of a compound to inhibit the growth of cancer cell lines. A notable example is the NCI-60 Human Tumor Cell Lines Screen, a program that evaluates the effects of compounds on a panel of 60 different human cancer cell lines, representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney. univ.kiev.ua

The data from these screenings can reveal the potency and selectivity of a compound. For instance, studies on 3-aminoisoquinolin-1(2H)-one derivatives have shown that their anticancer activity is dependent on the nature of substituents on the isoquinolinone core. univ.kiev.ua Some derivatives have demonstrated significant growth inhibition in cell lines such as the breast cancer cell lines MDA-MB-468 and MCF7, and the leukemia cell line RPMI-8226. univ.kiev.ua

Enzyme Inhibition Assays (e.g., Kinase Inhibition, COX-2 Inhibition)

Isoquinolinone scaffolds have been identified as privileged structures for the development of enzyme inhibitors. semanticscholar.org Kinases, for example, are a major class of enzymes that are often dysregulated in cancer and other diseases. ed.ac.uk Consequently, kinase inhibition assays are a common method to evaluate the therapeutic potential of isoquinolinone derivatives. These assays measure the ability of a compound to block the activity of a specific kinase.

In addition to kinases, other enzymes are also targeted. For example, some isoquinoline derivatives have been investigated for their ability to inhibit cholinesterases, which is relevant for neurodegenerative diseases. mdpi.com The inhibitory activity is typically quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to reduce the enzyme's activity by 50%.

Mechanistic Studies at the Molecular and Cellular Level

Understanding the mechanism of action of isoquinolinone compounds is critical for their development as therapeutic agents. Mechanistic studies aim to identify the specific molecular targets of these compounds and elucidate how they modulate cellular pathways.

Elucidation of Molecular Targets and Ligand-Target Binding Interactions

A key aspect of mechanistic studies is the identification of the molecular targets through which a compound exerts its biological effects. For isoquinolinone derivatives with anticancer properties, potential targets include proteins involved in cell cycle regulation, apoptosis, and signal transduction. nih.gov For example, some isoquinoline derivatives have been found to target Inhibitor of Apoptosis Proteins (IAPs).

Molecular modeling and docking studies can be employed to predict and analyze the binding interactions between an isoquinolinone derivative and its putative target protein. nih.gov These computational approaches provide insights into the specific amino acid residues involved in the binding and can guide the design of more potent and selective inhibitors.

Investigation of Cellular Pathway Modulation and Signal Transduction

Once a molecular target is identified, further studies are conducted to understand how the interaction between the compound and its target affects cellular signaling pathways. Isoquinoline derivatives have been shown to modulate various signaling pathways implicated in cancer. For instance, some compounds have been found to downregulate IAP proteins, leading to the activation of caspases and the induction of apoptosis.

Techniques such as Western blotting and polymerase chain reaction (PCR) are used to measure changes in the expression levels of key proteins and genes within a signaling pathway in response to treatment with the compound. These studies help to build a comprehensive picture of the compound's mechanism of action at the cellular level. Isoquinoline derivatives have been noted to participate in several signaling pathways associated with tumor proliferation, invasion, metastasis, and angiogenesis.

Preclinical Data on 6-Bromo-3-chloroisoquinolin-1(2H)-one Remains Undisclosed in Publicly Available Research

Despite significant interest in the therapeutic potential of isoquinolinone compounds, a comprehensive review of publicly available scientific literature and databases reveals a notable absence of preclinical data for the specific chemical entity this compound.

While the broader class of isoquinolinones and related heterocyclic compounds, such as quinazolinones, has been the subject of extensive research, information detailing the biological activities and therapeutic relevance of this compound is currently not available in the public domain. Scientific investigations have explored a variety of structurally similar molecules, including 6-bromo-3-chloroisoquinoline (B1344271) and various 6-bromoisoquinolin-1(2H)-one derivatives, for a range of potential therapeutic applications. These explorations have encompassed anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.

However, specific preclinical studies, including data on cytotoxicity in cell lines, antimicrobial and antiviral efficacy, anti-inflammatory and analgesic effects in animal models, neuroprotective potential, and other biological activities like antioxidant or enzyme modulation for this compound, have not been reported in the accessible scientific literature.

This lack of available data prevents a detailed analysis and reporting on the preclinical profile of this particular compound as per the specified structured outline. The scientific community awaits future research and publications to elucidate the potential therapeutic relevance of this compound.

Computational Chemistry and Rational Design in Isoquinolinone Research

Molecular Docking Studies for Ligand-Receptor Interactions and Binding Mode Prediction

Molecular docking is a computational method that predicts the most favorable binding orientation of a ligand to a receptor, typically a protein, to form a stable complex. This technique is widely used in drug discovery to understand how a small molecule might interact with the active site of its biological target. For the broader class of isoquinolinone and quinolinone derivatives, molecular docking has been crucial in elucidating their potential mechanisms of action against a variety of biological targets.

For example, research on analogous quinoline-based structures has utilized molecular docking to explore their interactions with proteins implicated in cancer. A study involving 2H-thiopyrano[2,3-b]quinoline derivatives and the CB1a protein reported binding affinities in the range of -5.3 to -6.1 Kcal/mol. nih.gov The docking analysis identified key amino acid residues, such as ILE-8, ILE-18, LYS-7, and PHE-15, that are involved in the binding through non-covalent interactions, including hydrogen bonds. nih.gov

In a similar vein, docking studies of oxoquinoline-1(2H)-carboxamide derivatives with the Epidermal Growth Factor Receptor (EGFR), a significant target in oncology, have shown promising binding scores. mdpi.com One derivative, for instance, achieved a docking score of -8.839 and was predicted to form hydrogen bonds with the Asp855 and Thr854 residues within the EGFR active site. mdpi.com Such computational predictions offer a logical framework for understanding observed biological activities and provide guidance for further structural modifications to enhance binding affinity and selectivity.

While specific molecular docking studies for 6-Bromo-3-chloroisoquinolin-1(2H)-one are not detailed in the available literature, the principles and methodologies applied to similar scaffolds are directly relevant. A hypothetical docking study of this compound would involve generating its three-dimensional structure and virtually placing it into the active site of a relevant protein target to predict its binding mode and affinity.

Table 1: Representative Molecular Docking Results for Quinoline (B57606)/Isoquinolinone Derivatives against Cancer-Related Targets

Compound Class Target Protein Representative Docking Score (Kcal/mol) Key Interacting Residues
2H-thiopyrano[2,3-b]quinolines CB1a -5.3 to -6.1 ILE-8, ILE-18, LYS-7, PHE-15
Oxoquinoline-1(2H)-carboxamides EGFR -8.839 Asp855, Thr854

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations offer a computational lens to observe the movement of atoms and molecules over time, providing a dynamic view of biomolecular systems. mdpi.comyoutube.com In the realm of drug discovery, MD simulations are invaluable for understanding the conformational flexibility of ligand-protein complexes, the stability of their interactions, and the influence of the surrounding solvent environment. eurekaselect.comresearchgate.net

MD simulations have been effectively used to validate molecular docking predictions for isoquinoline (B145761) and quinazolinone derivatives and to achieve a more nuanced understanding of their interactions with target receptors. eurekaselect.comresearchgate.net For instance, a 10-nanosecond MD simulation was conducted on quinazolinone derivatives designed as inhibitors of matrix metalloproteinase-13 (MMP-13). nih.gov This simulation not only confirmed the stability of the predicted binding poses but also underscored the critical role of hydrogen bonds with specific residues like Ser250 and Gly248 in their inhibitory function. nih.gov

In another study, 100-nanosecond MD simulations were performed for quinazolinone derivatives acting as dual inhibitors of PARP1 and STAT3. nih.gov These simulations shed light on the dynamic behavior and stability of the protein-ligand complexes and helped in calculating binding free energies, which are crucial for assessing inhibitor potency. nih.gov

Although specific MD simulation data for this compound is not presently available, the application of this technique would be of significant benefit. An MD simulation of this compound complexed with a target protein could validate docking results, provide insights into the flexibility of both the ligand and the protein's active site, and allow for a more accurate prediction of binding affinity through the calculation of binding free energy.

Virtual Screening and De Novo Drug Design Approaches

Virtual screening is a computational strategy employed in the initial phases of drug discovery to rapidly assess large libraries of chemical compounds and identify those that are most likely to bind to a specific biological target. sci-hub.box This in silico filtering process dramatically reduces the number of compounds requiring experimental testing, thus conserving time and resources. nih.gov Libraries containing isoquinoline and quinoline scaffolds have been effectively screened virtually to discover potential leads for a range of therapeutic targets. nih.gov

In contrast, de novo drug design is a computational approach for creating entirely new molecular structures with desired biological properties from the ground up. creative-biostructure.com This can be achieved through ligand-based methods, which use information from known active molecules, or structure-based methods, which build molecules within the geometric constraints of a receptor's binding site. creative-biostructure.com A related strategy is fragment-based drug discovery (FBDD), where small, low-complexity molecules (fragments) are identified and then optimized into more potent lead compounds. researchoutreach.org The isoquinoline framework has served as a valuable template in FBDD for creating novel kinase inhibitors. researchoutreach.org

For a molecule like this compound, both virtual screening and de novo design methodologies could be strategically applied. Virtual screening could identify structurally similar compounds with potentially enhanced activity, while de novo design could use the isoquinolinone core as a starting point to generate novel derivatives with optimized interactions for a specific target.

Theoretical ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction in Preclinical Drug Discovery

The evaluation of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a cornerstone of the drug development process. fiveable.me Unfavorable ADMET characteristics are a primary reason for the failure of drug candidates in late-stage clinical trials. nih.gov Computational ADMET prediction models offer a swift and economical means to assess these properties for a multitude of compounds at the outset of the discovery process, enabling the prioritization of candidates with more promising pharmacokinetic and safety profiles. eurekaselect.comresearchgate.netnih.gov

A wide array of computational tools is available to predict various ADMET parameters, such as oral bioavailability, blood-brain barrier permeability, metabolic stability, and potential toxicities. For example, a study on synthetic isoquinolines as potential inhibitors of the SARS-CoV-2 main protease included an in silico ADMET analysis of the most promising docked compounds. eurekaselect.comresearchgate.net This computational assessment, combined with an evaluation based on established drug-likeness rules (e.g., Lipinski's and Veber's), indicated that the selected compounds had the potential for oral administration. eurekaselect.comresearchgate.net

Similarly, ADMET predictions for newly designed quinazolinone derivatives targeting MMP-13 suggested that these compounds possessed favorable pharmacokinetic properties. nih.gov While specific theoretical ADMET predictions for this compound are not documented in the reviewed literature, existing computational tools could be readily applied to forecast its drug-like properties and identify any potential liabilities early in its development.

Table 2: Commonly Predicted ADMET Properties and their Significance

Property Significance
Absorption
Human Intestinal Absorption (HIA) Predicts the extent of a compound's absorption from the gastrointestinal tract into the bloodstream.
Caco-2 Permeability An in vitro model used to predict the intestinal absorption of drugs in humans.
Distribution
Blood-Brain Barrier (BBB) Penetration Indicates the likelihood of a compound crossing the protective barrier of the brain to exert effects on the central nervous system.
Plasma Protein Binding (PPB) The degree to which a drug binds to proteins in the blood, which affects its availability to reach target tissues.
Metabolism
Cytochrome P450 (CYP) Inhibition Predicts the potential for a compound to interfere with the metabolism of other drugs, leading to adverse drug-drug interactions.
Excretion
Renal Clearance Forecasts the rate at which a drug is removed from the body via the kidneys.
Toxicity
Ames Test Predicts the mutagenic potential of a compound, i.e., its ability to cause genetic mutations.

Q & A

Basic: What synthetic methodologies are commonly employed for preparing 6-Bromo-3-chloroisoquinolin-1(2H)-one?

Methodological Answer:
The synthesis typically involves bromination and cyclization steps. A documented approach starts with a 7-amino-3,4-dihydroisoquinolinone precursor, treated with 48% aqueous hydrobromic acid in acetonitrile at 0°C to introduce bromine . Alternative transition metal-free cascade reactions utilize potassium tert-butoxide (t-BuOK) as a catalyst, where alkynols react with imines or aldehydes/amines in solvent-dependent pathways to form isoquinolinone scaffolds. Solvent choice (e.g., DMSO vs. THF) directs product selectivity between isoquinolin-1(2H)-ones and dihydroisobenzoquinoline derivatives .

Advanced: How can reaction conditions be optimized to enhance yield in transition metal-free syntheses?

Methodological Answer:
Key optimization parameters include:

  • Solvent polarity : Polar aprotic solvents (e.g., DMSO) favor intramolecular cyclization via keto-enol tautomerism, improving isoquinolinone yields .
  • Catalyst loading : Increasing t-BuOK concentration (e.g., 20 mol%) accelerates deprotonation and cyclization kinetics.
  • Temperature : Elevated temperatures (80–100°C) reduce reaction time but may promote side reactions; stepwise heating protocols mitigate this .
  • Substrate substitution : Electron-withdrawing groups on imines enhance electrophilicity, facilitating nucleophilic attack by alkynol intermediates.

Basic: What analytical techniques confirm the molecular structure of this compound?

Methodological Answer:

  • X-ray crystallography : Resolves bond lengths, angles, and intermolecular interactions. For example, torsion angles (e.g., N–C2–C10–C11 = -178.69°) and hydrogen-bonding patterns (N–H⋯O) validate spatial arrangements .
  • NMR spectroscopy : 1^1H and 13^{13}C NMR identify substituent positions (e.g., Br and Cl environments) and confirm aromatic proton integration .
  • Mass spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., [M+H]+^+ = 314.18 for C16_{16}H12_{12}BrNO) .

Advanced: How are hydrogen-bonding contradictions resolved between computational models and crystallographic data?

Methodological Answer:
Discrepancies arise when computational simulations (e.g., DFT) predict idealized hydrogen bonds, while crystallographic data reveal distortions due to packing effects. Strategies include:

  • Graph set analysis : Classifies hydrogen-bond motifs (e.g., Etter’s notation) to compare experimental vs. theoretical patterns .
  • Temperature-dependent crystallography : Captures dynamic interactions (e.g., variable-temperature XRD) to assess thermal motion impacts on bond geometries .
  • Multivariate statistics : Correlates crystallographic parameters (e.g., interplanar angles, RMS deviations) with computational descriptors to refine force-field models .

Advanced: How does solvent choice influence reaction pathways in isoquinolinone synthesis?

Methodological Answer:
Solvent polarity and coordination ability dictate mechanistic divergence:

  • Polar aprotic solvents (DMSO) : Stabilize enolate intermediates, favoring 6-endo-dig cyclization to form isoquinolin-1(2H)-ones .
  • Ether solvents (THF) : Promote [1,2]-acyl shifts, leading to dihydroisobenzoquinoline-3(2H)-ones via competing 5-exo-dig pathways .
  • Protic solvents (ethanol) : May protonate intermediates, quenching reactivity or forming byproducts like esters.

Basic: What considerations are critical for designing biological activity studies of this compound?

Methodological Answer:

  • Derivatization strategy : Introduce substituents (e.g., acyl groups at C2) via nucleophilic substitution or Friedel-Crafts reactions to enhance bioactivity .
  • Enzyme inhibition assays : Use acetylcholinesterase (AChE) inhibition protocols with Ellman’s reagent to quantify IC50_{50} values .
  • Crystallographic docking : Align the isoquinolinone core with AChE’s catalytic triad (e.g., Ser203, His447) using software like AutoDock .

Advanced: How do intermolecular interactions dictate crystal packing in this compound?

Methodological Answer:

  • Hydrogen-bond networks : N–H⋯O interactions form inversion dimers, creating 2D sheets (graph set R_2$$^2(8)) .
  • Halogen bonding : Br⋯O contacts (3.2–3.5 Å) contribute to 3D frameworks, analyzed via Hirshfeld surface mapping .
  • π-π stacking : Offset interactions between aromatic rings (3.8 Å spacing) stabilize layered structures, quantified using Mercury software .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.